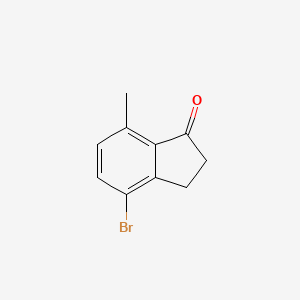

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKRLSMUSWQION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408331 | |

| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90772-52-4 | |

| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. This document includes key physicochemical data, spectroscopic information, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its potential reactivity and biological significance.

Core Chemical Properties

This compound is a substituted indanone derivative. The presence of a bromine atom and a methyl group on the aromatic ring, combined with the ketone functionality, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol [1] |

| CAS Number | 90772-52-4[1] |

| Appearance | Expected to be a solid |

| Purity | Commercially available up to 97%[2] |

| XLogP3 | 2.7 |

| Complexity | 202[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While detailed spectra for this specific molecule are not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (singlet or doublet).- Methylene protons (triplets) adjacent to the carbonyl and aromatic ring.- Methyl protons (singlet). |

| ¹³C NMR | - Carbonyl carbon (~200 ppm).- Aromatic carbons (120-150 ppm).- Methylene carbons.- Methyl carbon. |

| FT-IR (cm⁻¹) | - C=O stretch (ketone) ~1700-1720 cm⁻¹.- C-Br stretch.- Aromatic C-H and C=C stretches.- Aliphatic C-H stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound. |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through a two-step process involving the formation of the indanone core followed by regioselective bromination. A plausible synthetic route is outlined below.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-methyl-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(m-tolyl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(m-tolyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in dry DCM and cool the solution to 0 °C. Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-methyl-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound

-

Bromination: Dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent. Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN if proceeding via a free-radical pathway, or an acid catalyst for electrophilic aromatic substitution. Stir the mixture at room temperature or gentle heating and monitor by TLC.

-

Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromine substituent on the aromatic ring and the ketone functional group.

Key Reaction Pathways

Caption: Reactivity of this compound.

The bromine atom serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening. The ketone group can undergo various transformations, including reduction to the corresponding alcohol, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Biological Significance

While specific biological activity data for this compound is not extensively documented, the indanone scaffold is a well-established pharmacophore present in numerous biologically active molecules. Substituted indanones have been reported to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Some indanone derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

-

Neuroprotective Effects: The indanone core is found in drugs developed for the treatment of neurodegenerative diseases like Alzheimer's disease.[3]

-

Anti-inflammatory Properties: Certain indanone derivatives have demonstrated anti-inflammatory activity.

The presence of the bromine atom on this compound makes it an attractive starting point for the synthesis of novel drug candidates within these therapeutic areas. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physical Properties of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. The information is compiled from various chemical data sources and is intended to support research and development activities.

Chemical Identity and Properties

This compound, with the CAS number 90772-52-4, is a halogenated derivative of 7-methyl-1-indanone.[1] Its chemical structure consists of a bicyclic system with a benzene ring fused to a five-membered ring containing a ketone group, with a bromine atom and a methyl group substituted on the aromatic ring.

The physical and computed properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | [1][2] |

| Molecular Weight | 225.08 g/mol | [1] |

| CAS Number | 90772-52-4 | [1] |

| IUPAC Name | 4-bromo-7-methyl-2,3-dihydroinden-1-one | [1] |

| Appearance | Solid | [3] |

| Melting Point | 94-95 °C | [4][5] |

| Boiling Point | 330.9 ± 41.0 °C at 760 mmHg | [2] |

| Solubility | No experimental data available. Predicted to be poorly soluble in water. | [2][6] |

| Purity | Typically available at ≥97% | [3] |

| InChI | InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | [1] |

| SMILES | CC1=C2C(=C(C=C1)Br)CCC2=O | [1] |

| XLogP3 (Computed) | 2.7 | [1] |

| Polar Surface Area (Computed) | 17.1 Ų | [1] |

| Complexity (Computed) | 202 | [1] |

Experimental Protocols

Representative Synthesis of a Bromo-Indanone Derivative: 4-Bromo-1-indanone

This protocol describes the synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid.[7]

Step 1: Acid Chloride Formation

-

Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equivalents) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the residue from the previous step in methylene chloride.

-

Add the solution dropwise to a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.

-

Stir the reaction mixture at room temperature for three hours.

Step 3: Work-up and Purification

-

Quench the reaction by pouring it into a container with ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30°C to yield 4-bromo-1-indanone as an off-white solid.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] Final purification of the target compound can be achieved by fast column chromatography.[7]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of bromo-indanone compounds.

Caption: A representative workflow for the synthesis of a bromo-indanone.

Caption: A logical workflow for the characterization of a synthesized chemical compound.

References

- 1. This compound | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. 4(7)-BROMO-7(4)-METHYL-1-INDANONE 65 | CymitQuimica [cymitquimica.com]

- 4. This compound | 90772-52-4 [sigmaaldrich.com]

- 5. 4-Bromo-7-methyl-indan-1-one CAS#: 90772-52-4 [m.chemicalbook.com]

- 6. 125114-77-4 | 7-Bromo-1-indanone | Aryls | Ambeed.com [ambeed.com]

- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 90772-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, with the CAS number 90772-52-4, is a halogenated and methylated derivative of the indanone scaffold. Indanones are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and complex organic structures. The presence of a bromine atom and a methyl group on the aromatic ring, combined with the reactive ketone functionality, makes this compound a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90772-52-4 | [1] |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-7-methyl-1-indanone, 4(7)-Bromo-7(4)-methyl-1-indanone | [2] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the five-membered ring, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to bromine and the methyl group), methylene carbons, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A general and plausible synthetic route is outlined below, based on established methods for the preparation of substituted indanones.[4][5]

Proposed Synthesis Pathway

The most probable synthetic route involves the cyclization of 3-(2-bromo-5-methylphenyl)propanoic acid. This precursor can be prepared from commercially available starting materials. The intramolecular Friedel-Crafts reaction is typically promoted by a strong acid or a Lewis acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a well-established procedure for a similar transformation and serves as a starting point for the synthesis of the target compound.

Materials:

-

3-(2-bromo-5-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromo-5-methylphenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension in an ice bath. To this, add a solution of the crude acid chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General experimental workflow for the synthesis of the target compound.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly accessible literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of indanone have been reported to exhibit a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties.[4]

The strategic placement of the bromo and methyl substituents on the aromatic ring of this compound provides handles for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery screening. The bromine atom, in particular, can be readily utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities.

Potential as a Kinase Inhibitor Precursor

Substituted indanones are being explored as core structures for the development of protein kinase inhibitors.[3][6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The planar structure of the indanone ring system can serve as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases. The development of a dihydroxy derivative of an indanone core has been pursued to create hydrogen bond interactions with the kinase hinge region, a key feature of many kinase inhibitors.[3][6]

The logical progression for utilizing this compound in this context would involve its functionalization to introduce kinase-binding motifs.

Caption: Logical workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and reactive functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. While specific biological data for this compound is currently scarce, the established importance of the indanone scaffold in drug discovery suggests that it and its derivatives are promising candidates for future research and development, particularly in the design of novel kinase inhibitors and other therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.

References

- 1. This compound | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one | CymitQuimica [cymitquimica.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable insights.

Molecular Structure and Properties

This compound is a halogenated derivative of 7-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. The presence of a bromine atom and a methyl group on the aromatic ring, along with the ketone functional group, makes this molecule a versatile scaffold for chemical modifications and a candidate for biological activity studies.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[1] |

| Molecular Weight | 225.08 g/mol | PubChem[1] |

| CAS Number | 90772-52-4 | PubChem[1] |

| IUPAC Name | 4-bromo-7-methyl-2,3-dihydroinden-1-one | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[3] |

| Purity | Typically ≥97% | CymitQuimica[2][3] |

While experimental spectroscopic data for this compound is not publicly available, data for structurally similar compounds can provide valuable insights for characterization.

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopic Technique | Predicted/Representative Data |

| ¹H NMR | Aromatic protons, two methylene groups in the cyclopentanone ring, and a methyl group. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons (some deshielded by bromine), methylene carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-H stretches of aromatic and aliphatic groups, and C-Br stretch. |

| Mass Spectrometry | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from 3-(2-bromo-5-methylphenyl)propanoic acid. Intramolecular Friedel-Crafts acylation would yield the target molecule.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Cyclization of a Phenylpropanoic Acid Derivative[4]

This protocol is adapted from the synthesis of 4-bromo-1-indanone and can serve as a starting point.

-

Acid Chloride Formation: Dissolve 3-(2-bromo-5-methylphenyl)propanoic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.

-

Cyclization: Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Kinase Inhibitory Potential

Structurally related indanone derivatives have been investigated as inhibitors of various protein kinases.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The planar structure of the indanone core is well-suited for fitting into the ATP-binding pocket of many kinases.

Caption: General mechanism of kinase inhibition by a small molecule inhibitor.

Neuroprotective Effects

Indanone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][7] The well-known Alzheimer's drug, Donepezil, features an indanone moiety. The proposed mechanisms of action include the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4]

Caption: Potential neuroprotective mechanism of indanone derivatives.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, a general experimental workflow is proposed below.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, characteristic of the pharmacologically significant indanone class, suggest potential applications in kinase inhibition and neuroprotective agent development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a framework for its biological evaluation. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this molecule.

References

- 1. This compound | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4(7)-BROMO-7(4)-METHYL-1-INDANONE 65 | CymitQuimica [cymitquimica.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 90772-52-4). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for data acquisition.

Chemical Structure and Properties

This compound is a substituted indanone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol .[1] Its structure consists of a dihydrindenone core with a bromine atom at the 4-position and a methyl group at the 7-position.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While PubChem indicates the availability of ¹H and ¹³C NMR spectra from Sigma-Aldrich and SpectraBase, the specific peak assignments and chemical shifts were not found in the provided search results.[1] For comparison, the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMSO-d₆ exhibits proton signals for the dihydroindene moiety between δ 2.52 and 2.87 ppm and carbon signals for the carbonyl group at δ 201.62 ppm.[2]

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Note: PubChem indicates the availability of an ATR-IR spectrum from Aldrich.[1] The characteristic absorption for the carbonyl (C=O) group in a five-membered ring ketone is typically observed in the region of 1740-1760 cm⁻¹.

Table 4: Raman Spectral Data

| Raman Shift (cm⁻¹) | Description |

| Data not available in search results |

Note: PubChem indicates the availability of a Raman spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragment |

| Data not available in search results |

Note: The predicted exact mass of this compound is 223.9837 g/mol .[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data. The following sections outline generalized procedures for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C NMR are utilized.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

References

Technical Guide: ¹H NMR Spectrum of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Analysis of the ¹H NMR Spectrum of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

This technical guide is intended to provide a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound this compound. However, a thorough search of publicly available scientific databases and chemical supplier information did not yield specific quantitative data (chemical shifts, coupling constants, and multiplicities) for the ¹H NMR spectrum of this particular molecule. While the existence of such spectra is noted, for instance from commercial suppliers like Sigma-Aldrich, the detailed spectral parameters are not publicly disclosed.

In the absence of experimental data, this guide will provide a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures. This will serve as a predictive framework for researchers working with this molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of substituent effects on the indanone core and comparison with similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.7 | d | 8.0 - 8.5 |

| H-6 | 7.2 - 7.4 | d | 8.0 - 8.5 |

| H-2 (2H) | 3.0 - 3.2 | t | 6.0 - 7.0 |

| H-3 (2H) | 2.6 - 2.8 | t | 6.0 - 7.0 |

| -CH₃ | 2.3 - 2.5 | s | - |

Note: These are estimated values and may differ from experimental results. The exact chemical shifts are dependent on the solvent and the concentration of the sample.

Structural and Signal Assignment

The logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals is visualized in the diagram below. This illustrates the assignment of each proton to its expected signal in the spectrum.

In-Depth Technical Guide: 13C NMR Analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry and materials science. This document outlines predicted 13C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for spectral assignment.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Factors influencing the chemical shifts include the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electron-donating effect of the methyl group.

The predicted 13C NMR chemical shifts are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Coupled) | Notes |

| C1 (C=O) | ~205 | Singlet (s) | Carbonyl carbon, significantly deshielded. |

| C2 (-CH₂-) | ~36 | Triplet (t) | Aliphatic methylene, adjacent to the carbonyl group. |

| C3 (-CH₂-) | ~25 | Triplet (t) | Aliphatic methylene, adjacent to the aromatic ring. |

| C3a (Ar-C) | ~152 | Singlet (s) | Quaternary aromatic carbon, deshielded by the carbonyl group. |

| C4 (Ar-C-Br) | ~120 | Singlet (s) | Aromatic carbon bonded to bromine, deshielded by the halogen. |

| C5 (Ar-CH) | ~138 | Doublet (d) | Aromatic methine. |

| C6 (Ar-CH) | ~126 | Doublet (d) | Aromatic methine. |

| C7 (Ar-C-CH₃) | ~145 | Singlet (s) | Aromatic carbon bonded to the methyl group. |

| C7a (Ar-C) | ~135 | Singlet (s) | Quaternary aromatic carbon. |

| -CH₃ | ~21 | Quartet (q) | Methyl carbon. |

Molecular Structure and Atom Numbering

The logical relationship for the assignment of carbon atoms in this compound is illustrated below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for 13C NMR Analysis

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.

-

Probe: A standard broadband or dual-channel probe.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[1]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.[2] A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) should be sufficient to cover all expected carbon signals.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectral Assignment

The following workflow outlines the logical steps for assigning the peaks in the acquired 13C NMR spectrum to the corresponding carbon atoms in the molecule.

Caption: Workflow for the assignment of 13C NMR signals.

Explanation of the Workflow:

-

Acquire 1D Spectra: Obtain a standard proton-decoupled 13C NMR spectrum and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. DEPT-90 will only show CH signals.[3]

-

Identify Carbon Types: By comparing the proton-decoupled and DEPT spectra, differentiate between quaternary (absent in DEPT), CH, CH₂, and CH₃ carbons.

-

Assign Key Resonances: The carbonyl carbon (C1) will be the most downfield signal. The methyl carbon will be the most upfield signal.

-

Assign Aromatic and Aliphatic Regions: The signals in the approximate ranges of 120-155 ppm and 20-40 ppm can be assigned to the aromatic and aliphatic carbons, respectively.

-

Utilize 2D NMR (Optional): For unambiguous assignment, especially of the closely spaced aromatic signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. HSQC correlates carbons with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.[4]

-

Final Assignment: Combine all the information from the 1D and 2D NMR experiments to finalize the assignment of all carbon signals.

References

Unlocking the Therapeutic Potential of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide focuses on the specific subclass of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one derivatives, outlining their synthetic accessibility and potential for therapeutic development. While specific biological activity data for this particular substituted indanone series is not extensively available in public literature, this document serves as a comprehensive resource based on the activities of the broader indanone class. It provides hypothetical, yet detailed, experimental protocols and workflows to guide researchers in the biological evaluation of these promising compounds.

Introduction to the this compound Scaffold

The this compound molecule is a bicyclic compound featuring a benzene ring fused to a cyclopentanone ring. The strategic placement of a bromine atom at the 4-position and a methyl group at the 7-position provides a unique chemical entity with significant potential for further synthetic modification and biological activity. The bromine atom, a halogen, can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The methyl group can influence the molecule's lipophilicity and steric interactions with biological targets.

Potential Biological Activities of Indanone Derivatives

Extensive research on the broader class of 1-indanone derivatives has revealed a wide array of biological activities.[1] These findings suggest promising avenues for the investigation of 4-Bromo-7-methyl-1-indanone derivatives. A summary of these potential activities is presented below.

| Biological Activity | Therapeutic Area | Key Findings on Indanone Derivatives |

| Anticancer | Oncology | Derivatives have shown cytotoxicity against various cancer cell lines. Some act as inhibitors of tubulin polymerization.[1][2] |

| Anti-inflammatory | Immunology | Certain indanone analogs exhibit potent anti-inflammatory properties, with some showing stronger inhibition of paw edema than standard drugs like indomethacin.[1] |

| Antimicrobial | Infectious Diseases | Antibacterial and antifungal activities have been reported for various substituted indanones.[1] |

| Antiviral | Virology | The indanone scaffold has been identified in compounds with antiviral properties.[1] |

| Neuroprotective | Neurology | Indanone derivatives are foundational to drugs used in the treatment of Alzheimer's disease.[1] |

Methodologies for Biological Evaluation: A Proposed Workflow

For researchers embarking on the biological characterization of novel this compound derivatives, a structured screening cascade is essential. The following sections detail hypothetical experimental protocols for preliminary in vitro evaluation.

General Synthesis Outline

The synthesis of 4-Bromo-7-methyl-1-indanone derivatives can be achieved through established organic chemistry reactions. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-arylpropionic acid.[3] The bromine and methyl groups can either be present on the starting material or introduced at a later stage through regioselective reactions.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

The 1-Indanone Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted 1-Indanone Compounds

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. Among these, the 1-indanone framework has emerged as a "privileged structure," demonstrating a remarkable capacity for interaction with a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery and history of substituted 1-indanone compounds, detailing their synthesis, mechanisms of action, and therapeutic potential, supported by experimental protocols and quantitative data.

A Historical Perspective: From Chemical Curiosity to Clinical Success

The story of substituted 1-indanones in medicinal chemistry is intrinsically linked to the development of treatments for neurodegenerative diseases. The 1-indanone structure, a bicyclic aromatic ketone, has been known for over a century, with initial synthetic methods dating back to the early 1920s.[1] However, its therapeutic potential remained largely untapped until the late 20th century.

A pivotal moment in the history of 1-indanone compounds was the discovery and development of Donepezil . Research leading to Donepezil began in 1983 at Eisai Co., Ltd.[2] The primary goal was to develop a potent and selective acetylcholinesterase (AChE) inhibitor to address the cholinergic deficit observed in Alzheimer's disease patients.[3] This research culminated in the synthesis of Donepezil, a substituted 1-indanone derivative, which received FDA approval in 1996.[2] The success of Donepezil spurred a significant wave of research into other substituted 1-indanones, revealing a broad spectrum of biological activities.

Therapeutic Landscape of 1-Indanone Derivatives

Beyond their celebrated role in managing Alzheimer's disease, substituted 1-indanone derivatives have demonstrated a remarkable range of pharmacological effects, including:

-

Neuroprotective and Cognitive-Enhancing Effects: Primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which increases acetylcholine levels in the brain.[4][5] Some derivatives also exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[6][7]

-

Anti-inflammatory and Analgesic Properties: Certain 1-indanone derivatives have shown potent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Anticancer Activity: A growing body of evidence highlights the potential of 1-indanone derivatives as anticancer agents. They have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including colon, breast, and leukemia.[8][9][10]

-

Antimicrobial and Antiviral Activities: The 1-indanone scaffold has also been explored for its potential in combating infectious diseases.[8]

Quantitative Data Summary

The following tables summarize the biological activities of representative substituted 1-indanone compounds, providing a comparative overview of their potency.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| Donepezil | 5,6-dimethoxy-2-[(1-benzyl-4-piperidyl)methyl] | AChE | ~0.014 | |

| Compound 9 | Varied benzylidene and piperidine moieties | AChE | 0.0148 | [1][8] |

| Compound 14 | Varied benzylidene and piperidine moieties | AChE | 0.0186 | [1][8] |

| Compound 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | |

| Compound 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 | |

| Compound 7h | Indanone-carbamate hybrid | AChE | 1.2 | |

| Compound 7h | Indanone-carbamate hybrid | BChE | 0.3 | [4] |

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity

| Compound Class | Substitution Pattern | Target | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanones | Varied substitutions on benzylidene ring | MAO-B | < 2.74 (many < 0.1) | [7] |

| Compound 5g | 5-hydroxy on indanone, varied on benzylidene | MAO-A | 0.131 | [7] |

| C6-substituted indanones | Varied C6 substituents | MAO-B | 0.001 - 0.030 | [6] |

Table 3: In Vitro Anticancer Activity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [9][10] |

| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [9][10] |

| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [9][10] |

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [9] |

| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [9] |

| Compound 9j | 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [9] |

| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [9] |

| Indanone 1 | Gallic Acid-based | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 1-indanones stem from their ability to modulate various cellular signaling pathways.

Acetylcholinesterase Inhibition Pathway

The primary mechanism for the cognitive-enhancing effects of compounds like Donepezil is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine.

Neuroprotective Signaling Pathways of Donepezil

Beyond AChE inhibition, Donepezil exerts neuroprotective effects through multiple pathways, including the modulation of inflammatory responses and the reduction of amyloid-beta (Aβ) toxicity.[12][13]

Anticancer Mechanism via NF-κB Pathway Inhibition

Certain 1-indanone derivatives, such as the thiazolyl hydrazone derivative ITH-6, have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of substituted 1-indanone compounds are crucial for reproducible research.

Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation

This is a classical and robust method for constructing the 1-indanone core.[2][3]

Materials:

-

3-Arylpropionic acid or 3-Arylpropionyl chloride

-

Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid, H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Standard glassware for organic synthesis

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure (using 3-Arylpropionyl Chloride):

-

Preparation of Acyl Chloride: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[4][14]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (substituted 1-indanones)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.[9][15]

Materials:

-

Cancer cell lines (e.g., HT-29, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (substituted 1-indanones)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The substituted 1-indanone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From the well-established clinical success of Donepezil in Alzheimer's disease to the promising preclinical data in cancer and inflammatory disorders, the 1-indanone core continues to be a focal point of medicinal chemistry research. The synthetic accessibility and the potential for diverse functionalization make it an attractive framework for the development of next-generation drugs targeting a wide range of diseases. This technical guide provides a foundational understanding for researchers to explore and expand upon the rich chemistry and biology of this privileged structure.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.cimap.res.in [staff.cimap.res.in]

- 12. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a brominated indanone derivative of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical synonyms, physicochemical properties, a probable synthetic route based on related compounds, and the broader biological significance of the indanone scaffold.

Chemical Identity and Synonyms

This compound is a substituted indanone, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry.[1][2] A comprehensive list of its synonyms and identifiers has been compiled to facilitate literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | 4-bromo-7-methyl-2,3-dihydroinden-1-one[3] |

| CAS Number | 90772-52-4[3] |

| PubChem CID | 5101815[3] |

| Molecular Formula | C₁₀H₉BrO[3] |

| Molecular Weight | 225.08 g/mol [3] |

| InChI | InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3[3] |

| InChIKey | NEKRLSMUSWQION-UHFFFAOYSA-N[3] |

| SMILES | CC1=C2C(=C(C=C1)Br)CCC2=O[3] |

| Depositor-Supplied Synonyms | 4-Bromo-7-methyl-1-indanone, 4-bromo-7-methyl-indan-1-one, 4-bromo-7-methylindanone, 4(7)-BROMO-7(4)-METHYL-1-INDANONE 65, MFCD17018679, AKOS015842456, CS-0101678, EN300-7404087[3][4] |

Physicochemical and Computed Properties

Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes its basic properties and computed data from established chemical databases. For comparative purposes, the melting point of a structurally similar compound, 4-bromo-7-methoxy-1-indanone, is provided.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[3] |

| Molecular Weight | 225.08 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | CymitQuimica[4] |

| Purity | 97% | CymitQuimica[4] |

| XLogP3 | 2.7 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[3] |

| Rotatable Bond Count | 0 | PubChem (Computed)[3] |

| Exact Mass | 223.98368 Da | PubChem (Computed)[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[3] |

| Heavy Atom Count | 12 | PubChem (Computed)[3] |

| Melting Point of 4-Bromo-7-methoxy-1-indanone | 134-138 °C | Sigma-Aldrich[5] |

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not detailed in the surveyed literature, the synthesis of closely related indanones is well-documented. The most common and established method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.

General Protocol for the Synthesis of 4-Bromo-1-indanone (Analogous Procedure)

This protocol describes the synthesis of the parent compound, 4-bromo-1-indanone, and serves as a likely blueprint for the synthesis of its 7-methyl derivative. The procedure involves two main steps: the conversion of the carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

3-(2-Bromophenyl)propanoic acid is dissolved in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.[6]

Step 2: Intramolecular Friedel-Crafts Acylation

The crude 3-(2-bromophenyl)propanoyl chloride is dissolved in a dry, inert solvent like dichloromethane. This solution is then added dropwise to a stirred suspension of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in dichloromethane at a controlled temperature (e.g., below 27°C). The reaction mixture is stirred for several hours at room temperature.[6]

Work-up and Purification

The reaction is quenched by carefully pouring the mixture into ice water. The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine and a saturated solution of sodium bicarbonate, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford 4-bromo-1-indanone as a solid.[6]

Caption: Plausible synthetic workflow for this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not available in the current literature, the indanone scaffold is a well-established pharmacophore in drug discovery. Derivatives of indanone have been investigated for a wide range of therapeutic applications, particularly in the fields of neurodegenerative diseases and oncology.

Role in Neurodegenerative Disorders

The indanone core is a key structural feature of several compounds developed for the treatment of neurodegenerative diseases. Notably, Donepezil, a leading therapeutic for Alzheimer's disease, is an indanone derivative that functions as an acetylcholinesterase (AChE) inhibitor. Furthermore, various indanone derivatives have shown potential in modulating the activity of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the pathophysiology of several neurological disorders. Inhibition of these enzymes can increase the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[7]

Potential in Oncology

The indanone scaffold has also been explored for the development of anticancer agents. Its rigid structure and the possibility for diverse functionalization make it an attractive starting point for designing molecules that can interact with various biological targets involved in cancer progression.

The presence of a bromine atom on the aromatic ring of this compound makes it a valuable intermediate for further chemical modifications through cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the synthesis of a library of derivatives that can be screened for various biological activities.

Caption: Potential therapeutic applications and molecular targets of the indanone scaffold.

References

- 1. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4(7)-BROMO-7(4)-METHYL-1-INDANONE 65 | CymitQuimica [cymitquimica.com]

- 5. 4-溴-7-甲氧基-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide also explores the known therapeutic potential of the broader class of substituted indanones, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated derivative of methyl-indanone. The following table summarizes its key chemical and physical properties.[1][2]

| Property | Value |

| Chemical Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol [1] |

| CAS Number | 90772-52-4[1] |

| Appearance | Solid (form may vary) |

| Purity | Typically available at ≥97% |

Safety and Handling

2.1. Hazard Identification

This compound is classified as hazardous and should be handled with appropriate caution. The following hazard statements (H-statements) and precautionary statements (P-statements) are associated with this compound[2]:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

2.2. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

2.3. Storage and Disposal

Proper storage and disposal are crucial for laboratory safety.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Experimental Protocols

3.1. Synthesis of a Bromo-Indanone Derivative

Materials:

-

3-(2-bromophenyl)propanoic acid

-

Thionyl chloride

-

1,2-dichloroethane

-

Anhydrous aluminum chloride

-

Dichloromethane

-

Saturated brine solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane. Add thionyl chloride and reflux the mixture. After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the resulting residue in dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane. Slowly add the acid chloride solution to the aluminum chloride suspension, maintaining a controlled temperature.

-

Reaction Quenching and Extraction: Stir the reaction mixture at room temperature. Quench the reaction by carefully pouring it into ice. Extract the aqueous mixture with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The final compound can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for the synthesis and purification of a bromo-indanone derivative.

Caption: General workflow for the synthesis and purification of a bromo-indanone derivative.

Biological Activity and Potential Applications

There is currently a lack of specific biological activity data for this compound in the public domain. However, the indanone scaffold is a recognized pharmacophore present in various biologically active molecules.[4] Research into substituted indanones has revealed their potential in several therapeutic areas:

-

Enzyme Inhibition: Certain indanone derivatives have been investigated for their ability to inhibit various enzymes.[5]

-

Neurological Disorders and Oncology: The structural rigidity and reactive sites of bromo-indanones make them valuable intermediates in the synthesis of compound libraries for screening against targets in neurological disorders and cancer.[6]

-

Immunomodulation: 4-Bromo-1-indanone has been used in research related to immunomodulators, specifically in the synthesis of S1P1 receptor agonists.[7]

The following diagram illustrates the potential logical relationship of bromo-indanones as intermediates in the drug discovery process.

Caption: Logical flow of bromo-indanones as intermediates in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and organic synthesis. Due to its hazardous nature, strict adherence to safety and handling protocols is essential. While its specific biological profile remains to be fully elucidated, the broader class of indanone derivatives shows promise in various therapeutic fields. Further research into the biological activity of this specific compound is warranted to uncover its full potential.

References

- 1. This compound | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

Methodological & Application

Synthesis Protocol for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-(2-bromo-5-methylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.

Chemical Properties and Data

Quantitative data for the key compounds in this synthesis are summarized below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |

| 2-Bromo-1-iodo-4-methylbenzene | C₇H₆BrI | 312.93 | - | >97 |

| trans-3-(2-Bromo-5-methylphenyl)acrylic acid | C₁₀H₉BrO₂ | 241.08 | - | - |

| 3-(2-Bromo-5-methylphenyl)propanoic acid | C₁₀H₁₁BrO₂ | 243.10 | - | >98 |

| This compound | C₁₀H₉BrO | 225.08 | Solid | >97[1] |

Experimental Protocols

This section details the methodologies for the synthesis of the precursor and the final product.

Step 1: Synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid

This precursor is synthesized via a two-reaction sequence starting from 2-bromo-1-iodo-4-methylbenzene: a Heck reaction with acrylic acid followed by reduction of the resulting cinnamic acid derivative.

Part A: Heck Reaction for trans-3-(2-Bromo-5-methylphenyl)acrylic acid

This procedure is adapted from established Heck reaction protocols.[2][3]

Materials:

-

2-Bromo-1-iodo-4-methylbenzene

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (NEt₃)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-iodo-4-methylbenzene (1.0 eq) in acetonitrile.

-

To this solution, add acrylic acid (1.2 eq), triethylamine (2.5 eq), and palladium(II) acetate (0.02 eq).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield trans-3-(2-bromo-5-methylphenyl)acrylic acid.

Part B: Reduction to 3-(2-Bromo-5-methylphenyl)propanoic acid

Materials:

-

trans-3-(2-Bromo-5-methylphenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the trans-3-(2-bromo-5-methylphenyl)acrylic acid (1.0 eq) in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(2-bromo-5-methylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol is adapted from a general procedure for the synthesis of 4-bromo-1-indanone.[2] Two effective methods for the cyclization are presented below.

Method A: Using Thionyl Chloride and Aluminum Chloride

Materials:

-

3-(2-Bromo-5-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated brine

Procedure:

-

Dissolve 3-(2-bromo-5-methylphenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane under an inert atmosphere.

-

Dissolve the crude acid chloride in dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 27°C.[2]

-

Stir the reaction mixture at room temperature for 3 hours.[2]

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Method B: Using Trifluoromethanesulfonic Acid

Materials:

-

3-(2-Bromo-5-methylphenyl)propanoic acid

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM)

-

Ice water

Procedure:

-

In a pressure tube, dissolve 3-(2-bromo-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C and slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise.[2]

-

Seal the pressure tube and heat the reaction mixture to 80°C in an oil bath.[2]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

After completion, cool the reaction mixture and pour it into ice water.

-